2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride

5-HT1A receptor serotonin receptor agonism high-throughput screening

2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS 1048343-64-1; free base CAS 299440-76-9) is a substituted tryptamine derivative belonging to the indole-3-ethanamine class, with a molecular formula of C₁₂H₁₄ClF₃N₂ and molecular weight of 278.7 g/mol. Its structural hallmarks are a 2-methyl substituent on the indole ring, a 7-trifluoromethyl group, and a primary ethanamine side chain at the 3-position, supplied as the hydrochloride salt.

Molecular Formula C12H14ClF3N2
Molecular Weight 278.7 g/mol
CAS No. 1048343-64-1
Cat. No. B3077443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride
CAS1048343-64-1
Molecular FormulaC12H14ClF3N2
Molecular Weight278.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCN.Cl
InChIInChI=1S/C12H13F3N2.ClH/c1-7-8(5-6-16)9-3-2-4-10(11(9)17-7)12(13,14)15;/h2-4,17H,5-6,16H2,1H3;1H
InChIKeyXNDORQLPOLINRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine Hydrochloride (CAS 1048343-64-1): Compound Identity, Class, and Procurement Baseline


2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS 1048343-64-1; free base CAS 299440-76-9) is a substituted tryptamine derivative belonging to the indole-3-ethanamine class, with a molecular formula of C₁₂H₁₄ClF₃N₂ and molecular weight of 278.7 g/mol . Its structural hallmarks are a 2-methyl substituent on the indole ring, a 7-trifluoromethyl group, and a primary ethanamine side chain at the 3-position, supplied as the hydrochloride salt. The compound was originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened in PubChem BioAssay AID 718 for human 5-HT₁A receptor agonism [1]. It is commercially available from multiple suppliers typically at ≥95–98% purity and is catalogued as a research-grade building block for medicinal chemistry and central nervous system target exploration .

Why Generic Substitution with Other Indole-3-ethanamines Fails: Critical Structure–Activity Divergence of 2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine HCl


Indole-3-ethanamine derivatives are not functionally interchangeable because even minor changes in substitution pattern—particularly the position of the trifluoromethyl group and the presence or absence of the 2-methyl substituent—produce large-magnitude shifts in 5-HT₁A receptor potency. Within the identical NIH/MLPCN β-lactamase reporter assay (PubChem AID 718), the target compound (EC₅₀ = 50,000 nM) differs 27.5-fold in potency from 2-(5-butyl-1H-indol-3-yl)ethanamine (EC₅₀ = 1,820 nM), despite both sharing the indole-3-ethanamine core [1]. Cross-study data further show that the 2-methyl-7-trifluoromethyl substitution pattern yields a 5-HT₁A EC₅₀ approximately 4-fold weaker than that of 2-methyltryptamine (EC₅₀ = 12,534 nM), even though both carry a 2-methyl group [2]. The 7-CF₃ regioisomer is also structurally distinct from the more widely available 5-CF₃ analog (CAS 320782-17-0), which lacks publicly reported 5-HT₁A functional data, creating an evidence gap that precludes assuming equivalent biological behavior . A simple in-class swap without accounting for these quantitative differences risks selecting a compound with unintended potency, selectivity, or physicochemical properties.

Product-Specific Quantitative Differentiation Evidence for 2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine HCl (CAS 1048343-64-1)


Head-to-Head 5-HT₁A Potency Comparison in the Identical NIH/MLPCN β-Lactamase Reporter Assay (PubChem AID 718)

In the same cell-based human 5-HT₁A receptor functional assay (β-lactamase reporter gene under NFAT promoter control, pH 7.4, 23°C), the target compound 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine HCl produced an EC₅₀ of 50,000 nM (50 µM), whereas the structurally related indole-3-ethanamine comparator 2-(5-butyl-1H-indol-3-yl)ethanamine yielded an EC₅₀ of 1,820 nM (1.82 µM) [1]. This represents a 27.5-fold potency difference between two indole-3-ethanamine analogs differing in substitution position and nature (7-CF₃/2-CH₃ vs. 5-n-butyl), measured under identical experimental conditions. An additional comparator from the same assay, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, gave an EC₅₀ of 50,000 nM, identical to the target compound, confirming that the assay reliably discriminates potency levels across diverse indole scaffolds [2].

5-HT1A receptor serotonin receptor agonism high-throughput screening indole-3-ethanamine SAR

Cross-Study 5-HT₁A Potency Comparison with 2-Methyltryptamine (2-MT): Impact of 7-Trifluoromethyl Substitution

The target compound carries a 2-methyl substituent shared with 2-methyltryptamine (2-MT), but adds a 7-CF₃ group. In the NIH β-lactamase reporter assay, the target compound exhibits an EC₅₀ of 50,000 nM [1]. In a separate functional assay measuring 5-HT₁A receptor activation, 2-MT shows an EC₅₀ of 12,534 nM [2]. Although assay formats differ, the approximately 4-fold lower potency of the 7-CF₃-substituted compound is consistent with the electron-withdrawing and steric effects of the trifluoromethyl group at the 7-position reducing agonist efficacy at 5-HT₁A relative to the unsubstituted indole C-7 position present in 2-MT. For additional context, tryptamine itself (no 2-methyl, no CF₃) displays substantially higher potency across assay systems (Ki ≈ 32–170 nM at 5-HT₁A [3]), underscoring that the combined 2-methyl + 7-CF₃ pattern produces markedly attenuated 5-HT₁A engagement compared to the parent scaffold.

2-methyltryptamine serotonin receptor pharmacology trifluoromethyl SAR indole substitution effects

Regioisomeric Differentiation: 7-Trifluoromethyl vs. 5-Trifluoromethyl Indole-3-ethanamine Analogs

The target compound (CAS 1048343-64-1) carries the trifluoromethyl group at the indole C-7 position, whereas the commercially available analog 2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS 320782-17-0) carries it at C-5 . The 7-CF₃ and 5-CF₃ regioisomers are chemically distinct entities with different CAS numbers, molecular connectivity, and steric/electronic environments around the indole ring. No public head-to-head 5-HT₁A functional comparison exists for these two regioisomers. However, SAR studies on CF₃-substituted indoles demonstrate that the position of the trifluoromethyl group significantly modulates lipophilicity (ClogP), pKa of the indole NH, electron density distribution, and receptor binding orientation . For example, in a published SAR study of trifluoromethyl-substituted indole inhibitors of the AAA ATPase p97, C-5 indole substituent effects on biochemical potency did not fully correlate with either electronic or steric predictions, highlighting the non-trivial impact of CF₃ regioisomerism on biological activity [1]. A procurement decision that substitutes the 5-CF₃ analog for the 7-CF₃ compound therefore risks unpredictable changes in target engagement and off-target profile.

regioisomer trifluoromethyl position effect indole SAR chemical procurement specificity

Hydrochloride Salt Form: Handling and Solubility Advantages Over the Free Base

The compound is supplied as the hydrochloride salt (CAS 1048343-64-1; MW 278.7), which is the protonated form of the free base (CAS 299440-76-9; MW 242.24) . The hydrochloride salt provides a defined stoichiometry (1:1 base:HCl) with a molecular weight difference of 36.46 g/mol corresponding to one equivalent of HCl. While no experimentally measured aqueous solubility or LogP data are publicly available for this specific compound, the hydrochloride salt form is a well-established strategy for improving the aqueous solubility, solid-state stability, and handling characteristics of primary amine-containing compounds compared to their free base counterparts [1]. Commercial suppliers list the hydrochloride salt at ≥95–98% purity, with the free base form being less commonly stocked, suggesting the HCl salt is the preferred physical form for procurement and storage .

salt form selection aqueous solubility hydrochloride salt compound handling

Building Block Utility in CNS-Targeted Medicinal Chemistry: Patent-Evidenced Derivative Applications

The compound's ethanamine side chain serves as a synthetically accessible handle for amide bond formation, enabling its use as a building block for generating more complex indole-based molecules. The derivative 2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide, formed by coupling the target compound's free amine with a substituted benzoyl moiety, has been investigated in the context of atypical antipsychotic-associated weight gain and diabetes research . Additionally, the general scaffold—a 2-methyl-7-trifluoromethylindole with a 3-ethanamine side chain—is recognized as a valuable intermediate for developing novel bioactive molecules, particularly in CNS-targeted therapies and enzyme modulation . The presence of both the CF₃ group (which enhances metabolic stability and lipophilicity) and the primary amine (which permits diverse derivatization chemistries including amidation, reductive amination, and sulfonamide formation) makes this compound a versatile entry point into chemical space that is less readily accessed from the 5-CF₃ or non-fluorinated indole-3-ethanamine analogs.

indole building block CNS drug discovery atypical antipsychotic patented derivatives

Optimal Research and Industrial Application Scenarios for 2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine HCl (CAS 1048343-64-1)


5-HT₁A Receptor Screening Campaigns Requiring a Defined Low-to-Moderate Potency Indole-3-ethanamine Reference Compound

Researchers running 5-HT₁A functional assays (e.g., β-lactamase reporter, cAMP, or GTPγS binding) can use this compound as a quantitatively characterized reference point with EC₅₀ = 50,000 nM under the NIH/MLPCN assay conditions [1]. Its defined potency—27.5-fold weaker than 2-(5-butyl-1H-indol-3-yl)ethanamine in the identical assay—allows it to serve as a benchmark for calibrating assay sensitivity and for contextualizing the activity of novel indole analogs within the same assay system. This is particularly valuable when the screening campaign aims to identify compounds with attenuated rather than potent 5-HT₁A agonism.

Structure–Activity Relationship (SAR) Studies Exploring the Pharmacological Consequences of 7-Position Trifluoromethyl Substitution on the Indole Scaffold

The compound fills a specific gap in commercially available indole-3-ethanamine SAR toolkits: it is the only readily procurable analog that combines a 2-methyl substituent with a 7-CF₃ group. When studied alongside 2-methyltryptamine (no CF₃; 5-HT₁A EC₅₀ = 12,534 nM) and the 5-CF₃ regioisomer (CAS 320782-17-0), researchers can systematically probe how the position of the trifluoromethyl group modulates 5-HT₁A potency, selectivity versus 5-HT₁E (a predicted secondary target ), and physicochemical properties such as LogD and metabolic stability [2].

Medicinal Chemistry Derivatization Programs Targeting CNS Receptors via Amide or Sulfonamide Coupling at the Primary Ethanamine Handle

The free primary amine on the ethanamine side chain provides a versatile synthetic handle for generating libraries of amide, sulfonamide, urea, and N-alkylated derivatives. The existence of a patent-tracked derivative—2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide—demonstrates precedent for this derivatization strategy yielding compounds with CNS-relevant pharmacological profiles . Procurement of the hydrochloride salt ensures a defined, stable starting material with known stoichiometry for reaction optimization.

Negative Control or Counter-Screen Compound for Serotonin Receptor Selectivity Profiling Panels

Given its relatively weak 5-HT₁A potency (EC₅₀ = 50 µM) compared to endogenous serotonin (Ki ≈ 1–3 nM) and synthetic agonists, this compound is well-suited as a low-activity comparator in selectivity panels that assess off-target serotonergic activity of development candidates. When a lead compound shows 5-HT₁A activity approaching 50 µM, this reference establishes that the signal is within the range of a structurally related but functionally weak indole-3-ethanamine, helping to contextualize the biological relevance of weak hits [1].

Quote Request

Request a Quote for 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.